molecular formula C18H14ClNO B3173298 4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine CAS No. 946775-32-2

4-([1,1'-Biphenyl]-2-yloxy)-3-chlorophenylamine

Cat. No.: B3173298
CAS No.: 946775-32-2
M. Wt: 295.8 g/mol
InChI Key: KQNNISQQBLRJBM-UHFFFAOYSA-N
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Description

4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine is an organic compound that features a biphenyl group linked to a chlorophenylamine moiety through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds between aryl halides and arylboronic acids. The general procedure involves the following steps:

Industrial Production Methods

Industrial production of 4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by blocking their active sites or alter receptor function by binding to specific sites on the receptor .

Comparison with Similar Compounds

Similar Compounds

  • 4-([1,1’-Biphenyl]-2-yloxy)-3-nitrophenylamine
  • 4-([1,1’-Biphenyl]-2-yloxy)-3-bromophenylamine
  • 4-([1,1’-Biphenyl]-2-yloxy)-3-methylphenylamine

Uniqueness

4-([1,1’-Biphenyl]-2-yloxy)-3-chlorophenylamine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This makes it distinct from its analogs, which may have different substituents at the same position .

Properties

IUPAC Name

3-chloro-4-(2-phenylphenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO/c19-16-12-14(20)10-11-18(16)21-17-9-5-4-8-15(17)13-6-2-1-3-7-13/h1-12H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNNISQQBLRJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2OC3=C(C=C(C=C3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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